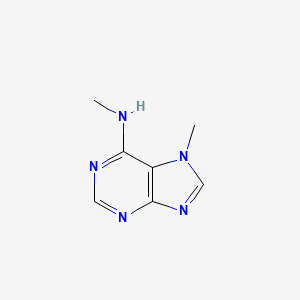
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a trifluoromethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Pyranones and related compounds.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted pyrans with functional groups like halides, alkyls, and hydroxyls.
Aplicaciones Científicas De Investigación
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydro-4-methyl-2H-pyran: Similar structure but with a methyl group instead of a trifluoromethyl group.
3,6-Dihydro-4-(trifluoromethyl)-2H-thiopyran: Contains a sulfur atom in place of the oxygen atom in the pyran ring.
Uniqueness
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7F3O |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5-1-3-10-4-2-5/h1H,2-4H2 |
Clave InChI |
VDZHHVAOFZGVBJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


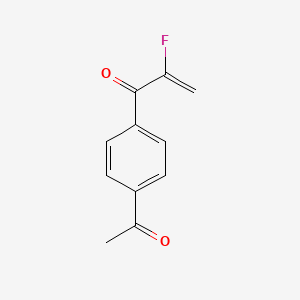
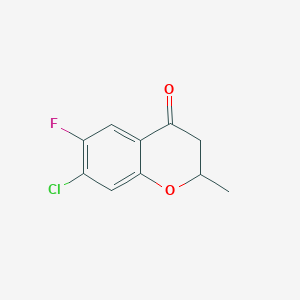
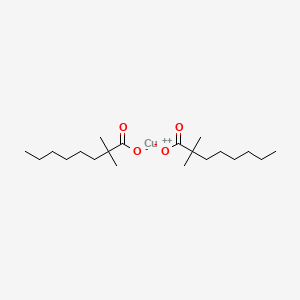

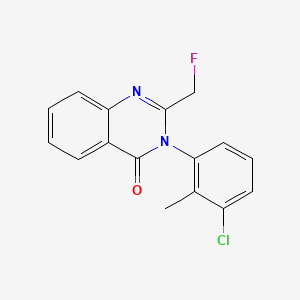
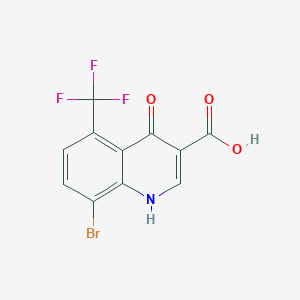
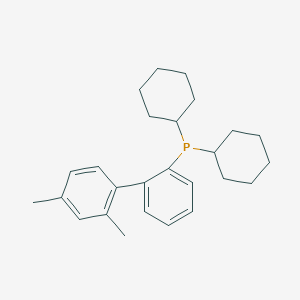
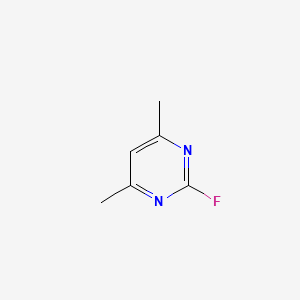
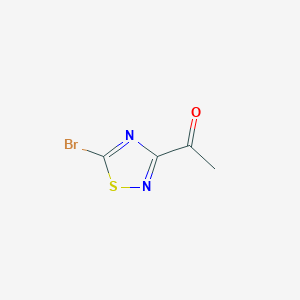
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
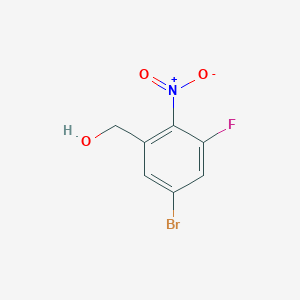
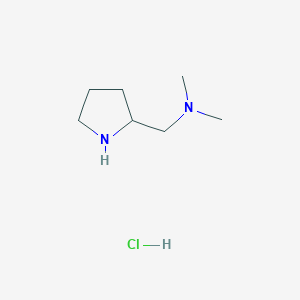
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
